

JNJ-28583867: A Preclinical In-Depth Analysis of a Dual-Targeting Compound

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Compound of Interest		
Compound Name:	JNJ-28583867	
Cat. No.:	B10849625	Get Quote

Disseminated to: Researchers, Scientists, and Drug Development Professionals Contents: This technical guide provides a comprehensive overview of the discovery, preclinical development, and pharmacological characterization of **JNJ-28583867**, a novel compound targeting both the histamine H3 receptor and the serotonin transporter. All data herein is derived from foundational preclinical studies.

Executive Summary

JNJ-28583867 is a potent, orally active, and selective antagonist of the histamine H3 receptor and an inhibitor of the serotonin transporter (SERT).[1][2][3] Developed by Johnson & Johnson Pharmaceutical Research & Development, its unique dual mechanism of action demonstrated potential therapeutic efficacy in preclinical models of depression and wakefulness.[2] The compound showed good oral bioavailability and central nervous system penetration in rodent models.[2] Despite promising initial preclinical results, JNJ-28583867 does not appear in recent Johnson & Johnson development pipelines, suggesting its clinical development was likely discontinued. This guide will detail the foundational preclinical data that characterized its pharmacological profile.

Discovery and Rationale

The development of **JNJ-28583867** was predicated on the therapeutic hypothesis that combining histamine H3 receptor antagonism with serotonin reuptake inhibition could offer a novel treatment for depression, potentially addressing symptoms of lethargy and fatigue more effectively than selective serotonin reuptake inhibitors (SSRIs) alone.[2] Wake-promoting



agents are sometimes used as adjuncts to antidepressant therapy, and the wake-promoting action of H3 receptor antagonists is well-documented in animal studies.[2] **JNJ-28583867** was synthesized to embody this dual pharmacology in a single molecule.[4]

Pharmacological Profile In Vitro Binding Affinities and Selectivity

JNJ-28583867 demonstrates high affinity for both the human histamine H3 receptor and the human serotonin transporter.[2] Its affinity for the serotonin transporter is approximately 30-fold higher than for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2][4]

Target	Species	Kı (nM)
Histamine H₃ Receptor	Human	10.6
Serotonin Transporter (SERT)	Human	3.7
Norepinephrine Transporter (NET)	Human	>100
Dopamine Transporter (DAT)	Human	>100

Pharmacokinetic Properties in Rats

The pharmacokinetic profile of **JNJ-28583867** was assessed in rats following a 10 mg/kg oral dose.[2]

Parameter	Value
Bioavailability (F)	32%
Half-life (t1/2)	6.9 hours
Cmax	260 ng/ml

Preclinical Efficacy Models In Vivo Receptor and Transporter Occupancy



Subcutaneous administration of **JNJ-28583867** in rats resulted in the dose-dependent occupancy of both histamine H3 receptors and serotonin transporters in the brain at doses below 1 mg/kg.[2][4]

Neurochemical Effects

Microdialysis studies in rats demonstrated that **JNJ-28583867** significantly increased extracellular levels of serotonin in the frontal cortex at doses of 0.3 mg/kg (s.c.) and higher.[2] Smaller, dose-dependent increases in norepinephrine and dopamine were also observed.[2]

Neurotransmitter	Maximum Increase (at 3 mg/kg s.c.)	
Serotonin	~8-fold over basal levels	
Norepinephrine	~4-fold over basal levels	
Dopamine	~3-fold over basal levels	

Behavioral and Physiological Effects

JNJ-28583867 exhibited antidepressant-like activity and wake-promoting effects in rodent models.

Model	Species	Dosing	Effect
Tail Suspension Test	Mouse	3-30 mg/kg p.o.	Antidepressant-like activity
Imetit-Induced Drinking	Rat	3-10 mg/kg i.p.	Blockade of drinking, confirming H ₃ antagonism
Sleep-Wake Cycle	Rat	1-3 mg/kg s.c.	Dose-dependent increase in wakefulness, decrease in NREM sleep, and suppression of REM sleep



Experimental Protocols and MethodologiesIn Vitro Binding Assays

- Objective: To determine the binding affinity (K_i) of **JNJ-28583867** for histamine H3 receptors and monoamine transporters.
- Methodology: Radioligand binding assays were performed using cell membranes from CHO cells expressing the recombinant human histamine H3 receptor and from cells expressing human SERT, NET, and DAT. The displacement of specific radioligands ([³H]-N-α-methylhistamine for H3, [³H]-citalopram for SERT) by various concentrations of JNJ-28583867 was measured to calculate the K_i values.

In Vivo Microdialysis

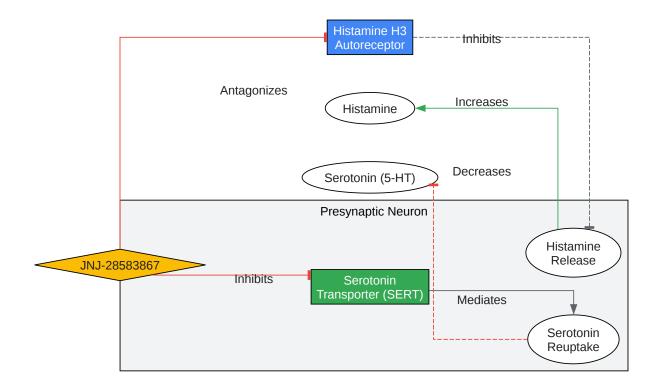
- Objective: To measure extracellular levels of serotonin, norepinephrine, and dopamine in the rat frontal cortex following administration of JNJ-28583867.
- Methodology: Male Sprague Dawley rats were implanted with microdialysis probes in the
 frontal cortex. Following a baseline collection period, JNJ-28583867 was administered
 subcutaneously at various doses. Dialysate samples were collected at regular intervals and
 analyzed by LC-MS/MS to quantify neurotransmitter concentrations.

Tail Suspension Test

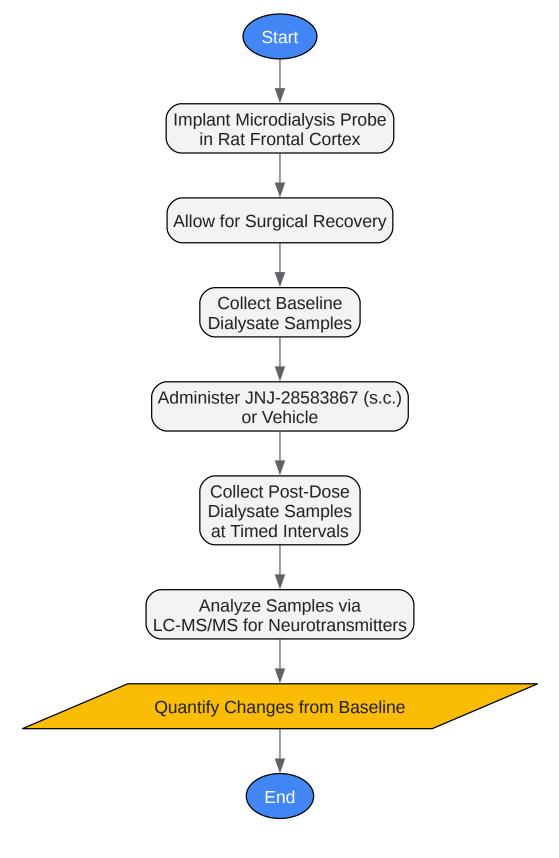
- Objective: To assess the antidepressant-like activity of JNJ-28583867.
- Methodology: Male Balb/c mice were administered JNJ-28583867 orally. After a set period, the mice were suspended by their tails, and the duration of immobility was recorded over a six-minute session. A reduction in immobility time is indicative of antidepressant-like effects.

Visualized Pathways and Workflows Proposed Mechanism of Action









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